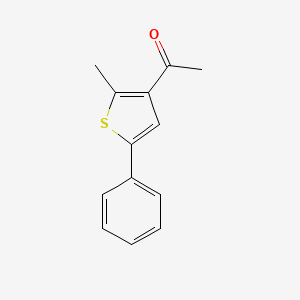

3-Acetyl-2-methyl-5-phenylthiophene

Description

Contextualization within Thiophene (B33073) Heterocyclic Chemistry Research

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a cornerstone of heterocyclic chemistry. sciensage.infowikipedia.org Its unique electronic properties and reactivity have made it a valuable scaffold in various chemical fields. wikipedia.orgeprajournals.com The thiophene ring system is isosteric with benzene (B151609), meaning it can often replace a benzene ring in biologically active compounds without loss of activity, a principle that has been widely exploited in drug design. wikipedia.orgrroij.com

The chemistry of thiophene is rich and diverse, with numerous synthetic methods developed for its construction and functionalization. eprajournals.comderpharmachemica.com Well-established named reactions for synthesizing the thiophene core include the Paal-Knorr synthesis, the Fiesselmann thiophene synthesis, the Gewald reaction, and the Hinsberg synthesis. derpharmachemica.comorganic-chemistry.orguobaghdad.edu.iq These methods allow for the preparation of a wide array of substituted thiophenes, each with potentially unique properties and applications. The reactivity of the thiophene ring, particularly its propensity for electrophilic substitution at the C2 and C5 positions, further expands the possibilities for creating diverse derivatives. derpharmachemica.comchemicalbook.com

Significance of Substituted Thiophenes in Contemporary Chemical Sciences

Substituted thiophenes are of immense significance in modern chemical sciences, with applications spanning medicinal chemistry, materials science, and agrochemicals. wikipedia.orgnih.govnih.gov Their versatility stems from the tunable electronic and physical properties that can be achieved through the introduction of various substituents onto the thiophene ring. benthamdirect.com

In medicinal chemistry , the thiophene scaffold is considered a "privileged structure" due to its presence in numerous approved drugs. nih.gov Thiophene derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, anticancer, and antioxidant effects. nih.govnih.govrsc.orgmdpi.com The ability of the thiophene ring to act as a bioisostere for the phenyl group allows medicinal chemists to modify existing drug molecules to improve their efficacy, pharmacokinetic profiles, or to reduce side effects. wikipedia.orgrroij.com

In materials science , thiophene-based polymers, particularly polythiophenes, are at the forefront of research into organic electronics. wikipedia.org These materials can exhibit semiconducting properties, making them suitable for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (solar) cells. rsc.org The performance of these materials is highly dependent on the nature and position of substituents on the thiophene units, which influence the polymer's solubility, processability, and electronic properties.

The diverse reactivity of substituted thiophenes also makes them valuable synthetic intermediates in organic chemistry. They can be readily functionalized to create more complex molecules, serving as building blocks for the synthesis of a wide array of target compounds. nih.govorganic-chemistry.org

Overview of Key Research Trajectories for 3-Acetyl-2-methyl-5-phenylthiophene and its Analogs

Research focusing on this compound and its analogs has primarily revolved around its synthesis, characterization, and exploration of its chemical reactivity and thermochemical properties.

One key research area is the synthesis of this and related trisubstituted thiophenes. The development of efficient and regioselective synthetic methods is crucial for accessing these compounds for further study. organic-chemistry.orgresearchgate.net For instance, a modified literature procedure for the preparation of this compound involves starting from 2-methyl-5-phenylthiophene. amazonaws.com

Another important trajectory is the investigation of the thermochemical properties of acetylated thiophenes. A study on this compound determined its standard molar enthalpy of formation in the crystalline phase to be -(104.3 ± 3.1) kJ·mol⁻¹ and its standard molar enthalpy of sublimation as (108.9 ± 0.4) kJ·mol⁻¹. researchgate.net Such data are fundamental for understanding the energetic stability of the molecule and for comparing the thermodynamic properties of different isomers. researchgate.netacs.org

Furthermore, this compound serves as a precursor for the synthesis of more complex molecules. For example, it has been used to prepare 1,2-bis(2'-methyl-5'-phenylthien-3'-yl)-glyoxal monohydrate through oxidation with selenium dioxide. amazonaws.com This highlights its utility as a building block in organic synthesis.

The study of analogs of this compound, such as other substituted thiophenes, is a broad and active field. Research on these analogs often focuses on their potential biological activities, with many studies synthesizing series of compounds to investigate structure-activity relationships for applications such as antibacterial, antifungal, and anticancer agents. nih.govtandfonline.comroyalsocietypublishing.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-methyl-5-phenylthiophen-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12OS/c1-9(14)12-8-13(15-10(12)2)11-6-4-3-5-7-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GREAZYFTAJMZFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)C2=CC=CC=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369541 | |

| Record name | 3-Acetyl-2-methyl-5-phenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40932-63-6 | |

| Record name | 3-Acetyl-2-methyl-5-phenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 3 Acetyl 2 Methyl 5 Phenylthiophene

Direct Synthetic Routes

Direct synthetic routes offer a straightforward approach to 3-Acetyl-2-methyl-5-phenylthiophene, provided the precursor, 2-methyl-5-phenylthiophene, is readily accessible. These methods focus on the introduction of the acetyl group at the C3 position of the thiophene (B33073) nucleus.

Acylation Reactions of Substituted Thiophenes

The Friedel-Crafts acylation is a classic and widely employed method for the introduction of acyl groups onto aromatic rings, including thiophenes. masterorganicchemistry.comorganic-chemistry.orgkhanacademy.org In the synthesis of this compound, this reaction involves the treatment of 2-methyl-5-phenylthiophene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

The regiochemical outcome of this electrophilic aromatic substitution is directed by the existing substituents on the thiophene ring. The methyl group at the C2 position is an activating group and directs electrophiles to the C3 and C5 positions. Since the C5 position is already occupied by the phenyl group, the acylation is directed to the C3 position. The phenyl group at C5 further influences the regioselectivity. Common Lewis acids employed for this transformation include aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), and zinc chloride (ZnCl₂). The choice of catalyst and reaction conditions, such as solvent and temperature, can significantly impact the yield of the desired product.

Table 1: Illustrative Conditions for Friedel-Crafts Acylation of 2-Substituted Thiophenes

| Starting Thiophene | Acylating Agent | Lewis Acid | Solvent | Temperature (°C) | Yield (%) |

| Thiophene | Acetyl Chloride | SnCl₄ | Benzene (B151609) | 0 | 80-90 |

| 2-Methylfuran | N-Acylbenzotriazoles | TiCl₄/ZnBr₂ | Dichloromethane | 25-90 | Good to Excellent |

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. nih.govmdpi.comnih.gov In principle, this compound could be synthesized by coupling a suitable thiophene precursor with an acetyl-containing coupling partner. For instance, a Suzuki-Miyaura coupling could be envisioned between a 3-bromo-2-methyl-5-phenylthiophene and an acetyl-boronic acid derivative. semanticscholar.org

The success of such a strategy hinges on the availability of the appropriately functionalized thiophene precursor and the optimization of the reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent. While general methods for palladium-catalyzed cross-coupling on thiophene rings are well-established, specific examples leading directly to this compound are not extensively documented in the surveyed literature.

Precursor-Based Thiophene Ring Formation

An alternative to the direct functionalization of a pre-existing thiophene ring is the construction of the thiophene core from acyclic precursors. This approach allows for the convergent assembly of the target molecule with the desired substitution pattern established during the ring-forming step.

Gewald Reaction Derivatives for Thiophene Core Synthesis

The Gewald reaction is a multicomponent reaction that provides a versatile route to highly substituted 2-aminothiophenes. researchgate.netumich.edu This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. While the classic Gewald reaction yields a 2-amino-substituted thiophene, modifications and subsequent transformations of the product can be a viable pathway to other thiophene derivatives.

For the synthesis of a precursor to this compound, one could envision a Gewald reaction employing a phenyl-substituted carbonyl compound. For example, the reaction of a phenyl-substituted ketone with cyanoacetone and sulfur could potentially lead to a thiophene ring with the desired phenyl and methyl substituents. The resulting 2-amino group would then require further chemical modification, such as deamination, followed by the introduction of the acetyl group at the C3 position. While this represents a plausible synthetic strategy, direct application of the Gewald reaction to yield the target compound has not been explicitly detailed in the reviewed literature.

Multicomponent Reaction Approaches for Thiophene Scaffolds

Beyond the Gewald reaction, various other multicomponent reactions (MCRs) have been developed for the efficient synthesis of polysubstituted thiophenes. nih.govresearchgate.net These reactions offer the advantage of forming multiple bonds in a single operation, often leading to complex molecular architectures from simple starting materials. A potential MCR approach for the synthesis of this compound could involve the condensation of a β-keto-thiol, an α-halo-ketone, and a component to introduce the phenyl group. The specific combination of starting materials would be crucial to ensure the correct regiochemical placement of the substituents on the newly formed thiophene ring.

Chemo- and Regioselectivity in Synthetic Transformations

Achieving the desired chemo- and regioselectivity is a critical aspect of any synthetic strategy targeting a specific isomer such as this compound.

In direct acylation reactions , the regioselectivity is primarily governed by the electronic and steric effects of the substituents already present on the thiophene ring. As mentioned, the 2-methyl group strongly directs acylation to the C3 position. This inherent directing effect is a key advantage for this synthetic route.

In palladium-catalyzed cross-coupling strategies , regioselectivity is precisely controlled by the position of the leaving group (e.g., a halogen) on the thiophene precursor. For example, starting with 3-bromo-2-methyl-5-phenylthiophene would ensure that the coupling partner is introduced exclusively at the C3 position.

For precursor-based thiophene ring formation methods like the Gewald reaction or other MCRs, the regiochemical outcome is determined by the nature of the starting materials and the reaction mechanism. The specific connectivity of the acyclic precursors dictates the final substitution pattern of the resulting thiophene. For instance, in a Gewald-type synthesis, the choice of the ketone and the activated nitrile determines the substituents at the C4, C5, and C3 positions, respectively. Careful selection of the initial building blocks is therefore paramount to ensure the formation of the desired this compound isomer. Research on the direct arylation of 2-acetyl-5-methylthiophene has shown that the reaction can be regioselective, yielding the 4-arylated product, highlighting the influence of the acetyl group's directing effect in such transformations. researchgate.net

Green Chemistry Approaches in Thiophene Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like thiophenes to minimize environmental impact. nih.goveurekaselect.com These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

One significant green strategy is the use of alternative energy sources such as microwave irradiation. rsc.org Microwave-assisted synthesis can dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. For instance, a microwave-promoted Gewald synthesis can be completed in minutes. rsc.org

The replacement of volatile and toxic organic solvents is another cornerstone of green thiophene synthesis. rsc.org Water, ionic liquids, and deep eutectic solvents are being explored as more environmentally benign reaction media. rsc.org Solvent-free reactions, where the reactants are ground together, also represent a highly efficient and green alternative. eurekaselect.com

Furthermore, the use of heterogeneous catalysts is a key green approach. rsc.org These catalysts can be easily separated from the reaction mixture and recycled, reducing waste and simplifying product purification. An example is the use of immobilized potassium fluoride on alumina as a solid base in the Gewald synthesis, which is safer and more selective than traditional homogeneous bases. rsc.org

Multicomponent reactions (MCRs) are inherently green as they combine multiple starting materials in a single step, leading to high atom economy and reduced waste. nih.gov The development of novel MCRs for the synthesis of highly substituted thiophenes is an active area of research.

Transition-metal-free synthesis is another emerging green strategy that avoids the use of potentially toxic and expensive metal catalysts. organic-chemistry.org These methods often rely on the inherent reactivity of the starting materials under specific conditions to achieve the desired cyclization. organic-chemistry.org

The table below summarizes some green chemistry approaches applicable to thiophene synthesis.

| Green Chemistry Principle | Application in Thiophene Synthesis | Advantages |

| Alternative Energy Sources | Microwave irradiation, Ultrasound | Reduced reaction times, Increased yields |

| Greener Solvents | Water, Ionic liquids, Deep eutectic solvents | Reduced use of volatile organic compounds |

| Catalysis | Heterogeneous catalysts, Biocatalysis | Catalyst recyclability, Milder reaction conditions |

| Atom Economy | Multicomponent reactions | Fewer synthetic steps, Reduced waste |

| Safer Reagents | Use of elemental sulfur, Transition-metal-free reactions | Avoidance of toxic and hazardous reagents |

By integrating these green chemistry principles, the synthesis of this compound and other valuable thiophene derivatives can be made more sustainable and environmentally responsible.

Computational Chemistry and Theoretical Investigations of 3 Acetyl 2 Methyl 5 Phenylthiophene

Ab Initio and Density Functional Theory (DFT) Studies

While specific ab initio and DFT studies focused solely on 3-Acetyl-2-methyl-5-phenylthiophene are not extensively detailed in the available literature, the methodologies for such investigations are well-established for thiophene (B33073) derivatives. These computational approaches are fundamental in understanding the electronic properties and structural characteristics of organic molecules.

Theoretical studies on related thiophene compounds often employ methods such as DFT and ab initio molecular orbital calculations to determine optimized geometries, electronic structures, and various molecular properties. For instance, studies on simpler acetylthiophenes have utilized G2 and G3 level theories to conduct a thorough analysis of their molecular and electronic structures. These calculations typically provide insights into bond lengths, bond angles, dihedral angles, and the distribution of electron density within the molecule, which are crucial for understanding its reactivity and intermolecular interactions.

Conformational analysis is a critical aspect of theoretical chemistry that helps in identifying the most stable three-dimensional arrangement of a molecule. For a molecule like this compound, which possesses rotatable single bonds (e.g., the bond connecting the phenyl group to the thiophene ring and the bond connecting the acetyl group to the thiophene ring), multiple conformers can exist. Computational methods are employed to calculate the potential energy surface of the molecule as a function of its torsional angles, allowing for the identification of energy minima corresponding to stable conformers. The relative energies of these conformers determine their population distribution at a given temperature. While a specific conformational analysis for this compound is not detailed in the searched literature, such studies are vital for a complete understanding of its chemical behavior.

Thermochemical Studies

The thermochemical properties of this compound have been experimentally determined, providing valuable benchmarks for computational models and a deeper understanding of its stability.

An experimental thermochemical study has been conducted on this compound to determine its standard molar enthalpy of formation. Using rotating-bomb combustion calorimetry, the standard (p∘ = 0.1 MPa) massic energy of combustion for the crystalline form was measured at T = 298.15 K. From this, the standard molar enthalpy of formation in the condensed phase was calculated.

The standard molar enthalpy of sublimation at T = 298.15 K was determined by measuring the temperature dependence of the compound's vapor pressure using the Knudsen effusion mass-loss technique and applying the Clausius–Clapeyron equation.

By combining these experimental values, the standard molar enthalpy of formation in the gaseous phase was derived. This experimental data is crucial for validating theoretical calculations of enthalpy of formation, which are often performed using atomization and isodesmic reactions at various levels of theory. For instance, in a study on 2- and 3-acetylthiophenes, calculated enthalpies of formation using these methods were compared with experimental data to assess the accuracy of the computational models nih.gov.

| Thermochemical Quantity | Value (kJ·mol-1) | Method |

|---|---|---|

| Standard Molar Enthalpy of Formation (crystal) | -104.3 ± 3.1 | Rotating-Bomb Combustion Calorimetry |

| Standard Molar Enthalpy of Sublimation | 108.9 ± 0.4 | Knudsen Effusion Mass-Loss Technique |

| Standard Molar Enthalpy of Formation (gas) | 4.6 ± 3.1 | Derived from experimental data |

Molecular Docking and Ligand Efficiency Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein. Ligand efficiency is a metric used to optimize the selection of compounds during the early stages of drug discovery.

While specific molecular docking and ligand efficiency studies for this compound were not found in the available literature, the general approach for such studies on thiophene derivatives is well-documented. These studies involve docking the thiophene derivative into the active site of a target protein to predict its binding affinity and mode of interaction. The ligand efficiency would then be calculated based on the binding affinity and the number of heavy atoms in the molecule to assess its "fitness" as a potential drug candidate. The presence of the acetyl and phenyl groups on the thiophene scaffold provides multiple points for potential interactions with a protein's active site, including hydrogen bonding and hydrophobic interactions.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that provides significant insights into the electronic properties and reactivity of molecules. This theory primarily focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining how a molecule interacts with other chemical species.

The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy level indicates a greater ability to donate electrons, suggesting increased reactivity towards electrophiles. Conversely, the LUMO is the innermost orbital without electrons and serves as an electron acceptor. A lower LUMO energy level signifies a greater propensity to accept electrons, indicating enhanced reactivity towards nucleophiles. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the electronic properties are influenced by the substituents on the thiophene ring: an acetyl group at the 3-position, a methyl group at the 2-position, and a phenyl group at the 5-position. The acetyl group (CH₃CO) is an electron-withdrawing group due to the electronegativity of the oxygen atom, which can lower both the HOMO and LUMO energy levels. The methyl group (CH₃) is an electron-donating group through inductive effects, which tends to raise the HOMO energy level. The phenyl group (C₆H₅) can act as either an electron-donating or electron-withdrawing group depending on its orientation and interaction with the thiophene ring, but it generally contributes to the delocalization of π-electrons.

The following table presents hypothetical yet representative data for the frontier molecular orbitals of this compound, based on typical values observed for similarly substituted thiophene systems in computational studies.

| Parameter | Value (eV) |

| HOMO Energy | -5.8 to -6.2 |

| LUMO Energy | -2.0 to -2.4 |

| HOMO-LUMO Gap (ΔE) | 3.6 to 4.0 |

Note: The values in this table are illustrative and represent a plausible range for this compound based on computational studies of analogous substituted thiophenes. Actual values would require specific DFT calculations for this molecule.

From these illustrative values, several reactivity predictions can be made. The relatively high HOMO energy suggests that this compound can act as a good electron donor in reactions with electrophiles. The LUMO energy indicates its capacity to accept electrons from nucleophiles. The HOMO-LUMO gap in the range of 3.6 to 4.0 eV suggests a molecule of moderate reactivity and good kinetic stability. A smaller energy gap would imply a "softer" molecule with higher reactivity, while a larger gap would indicate a "harder," less reactive molecule.

Global reactivity descriptors, which are derived from the HOMO and LUMO energies, can further quantify the reactivity of this compound. These descriptors include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): Calculated as (I + A) / 2.

Chemical Hardness (η): Calculated as (I - A) / 2.

Chemical Softness (S): Calculated as 1 / (2η).

Electrophilicity Index (ω): Calculated as χ² / (2η).

These parameters provide a more quantitative prediction of the molecule's chemical behavior. For example, a high electrophilicity index would characterize the molecule as a strong electrophile.

Reaction Chemistry and Derivatization of 3 Acetyl 2 Methyl 5 Phenylthiophene

Functional Group Transformations of the Acetyl Moiety

The acetyl group at the 3-position of the thiophene (B33073) ring is a key site for chemical modification. One of the documented transformations for 3-Acetyl-2-methyl-5-phenylthiophene is the oxidation of this acetyl group.

Oxidation to Glyoxal (B1671930) Derivatives

A notable reaction involves the oxidation of this compound using selenium dioxide (SeO₂). This reaction selectively targets the acetyl group, converting it into a glyoxal functional group. Specifically, the reaction of this compound with SeO₂ in a mixture of 1,4-dioxane (B91453) and water at reflux temperature yields 1,2-bis(2'-methyl-5'-phenylthien-3'-yl)-glyoxal monohydrate. amazonaws.com This transformation is a crucial step in the synthesis of more complex heterocyclic systems, as the resulting diketone is a precursor for various cyclization reactions. amazonaws.com

| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|---|

| This compound | Selenium dioxide (SeO₂) | 1,4-Dioxane / H₂O | Reflux, 48 h | 1,2-bis(2'-methyl-5'-phenylthien-3'-yl)-glyoxal monohydrate | Not specified | amazonaws.com |

Electrophilic Aromatic Substitution Reactions on the Thiophene Ring

A review of the scientific literature did not yield specific experimental data for electrophilic aromatic substitution reactions carried out directly on the thiophene ring of this compound. The thiophene ring is generally susceptible to electrophilic attack, primarily at the C4 position, as the C2 and C5 positions are substituted and the C3 position is deactivated by the acetyl group. However, specific examples such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions for this particular compound are not detailed in the searched sources.

Nucleophilic Attack Pathways and Reactivity

There is no specific information available in the reviewed literature concerning nucleophilic attack pathways on the thiophene ring of this compound. Nucleophilic aromatic substitution on an electron-rich ring like thiophene is generally difficult and requires the presence of strong electron-withdrawing groups or the formation of an intermediate such as a Meisenheimer complex, for which no examples with this specific substrate were found.

Cyclization Reactions and Annulated Systems

The derivatives of this compound are valuable intermediates for constructing fused heterocyclic systems. The glyoxal derivative obtained from the oxidation of the acetyl group serves as a key precursor for such cyclizations.

Synthesis of Imidazole (B134444) Derivatives

The diketone product, 1,2-bis(2'-methyl-5'-phenylthien-3'-yl)-glyoxal, can undergo a condensation reaction with an aldehyde and an ammonia (B1221849) source to form a substituted imidazole ring. Specifically, its reaction with formaldehyde (B43269) and ammonium (B1175870) acetate (B1210297) in glacial acetic acid at elevated temperatures leads to the formation of 1,2-bis-(2'-methyl-5'-phenylthien-3'-yl) imidazole. amazonaws.com This reaction provides a pathway to complex, multi-heterocyclic structures containing both thiophene and imidazole cores. amazonaws.com

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|---|

| 1,2-bis(2'-methyl-5'-phenylthien-3'-yl)-glyoxal monohydrate | Formaldehyde, Ammonium acetate | Glacial acetic acid | 110 °C, 48 h | 1,2-bis-(2'-methyl-5'-phenylthien-3'-yl) imidazole | 39% | amazonaws.com |

Structure–Reactivity Relationship in Derivatization

Detailed studies on the structure-reactivity relationships specifically for the derivatization of this compound are not extensively covered in the available literature. However, general principles of heterocyclic chemistry allow for predictions. The electron-withdrawing nature of the 3-acetyl group deactivates the thiophene ring towards electrophilic substitution, particularly at the adjacent C4 position. Conversely, the acetyl group itself is the primary site for nucleophilic addition and condensation reactions. The steric bulk of the phenyl group at the C5 position and the methyl group at the C2 position may influence the approach of reagents to the thiophene ring and the acetyl functional group.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Assignment

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the different types of protons present in the molecule.

Methyl Protons: Two sharp singlets are expected for the two methyl groups. The protons of the methyl group attached to the thiophene (B33073) ring (at position 2) would likely appear in the range of δ 2.3-2.7 ppm. The acetyl methyl protons are expected to resonate slightly downfield, typically in the δ 2.5-2.8 ppm region, due to the deshielding effect of the adjacent carbonyl group.

Thiophene Proton: A singlet corresponding to the proton at the 4-position of the thiophene ring is expected. Its chemical shift would likely fall in the aromatic region, anticipated around δ 7.0-7.5 ppm.

Phenyl Protons: The protons of the phenyl group will exhibit a complex multiplet pattern in the aromatic region, typically between δ 7.2 and 7.8 ppm. The exact splitting pattern will depend on the coupling between the ortho, meta, and para protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the unique carbon atoms in the molecule.

Methyl Carbons: Signals for the two methyl carbons are expected in the aliphatic region, typically between δ 15-30 ppm.

Thiophene Carbons: The four carbon atoms of the thiophene ring would resonate in the aromatic region, with chemical shifts influenced by the substituents. The carbon bearing the phenyl group (C5) and the acetyl group (C3) would be significantly deshielded.

Phenyl Carbons: The carbons of the phenyl ring will show signals in the aromatic region, with the ipso-carbon (attached to the thiophene ring) having a distinct chemical shift from the others.

Carbonyl Carbon: A characteristic downfield signal for the acetyl carbonyl carbon is expected, typically in the range of δ 190-200 ppm.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be invaluable in definitively assigning all proton and carbon signals and confirming the connectivity of the molecular structure.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

The molecular formula of 3-Acetyl-2-methyl-5-phenylthiophene is C₁₃H₁₂OS, with a calculated molecular weight of approximately 216.06 g/mol . nist.gov High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy.

While a detailed experimental mass spectrum with fragmentation analysis for this specific compound is not widely published, the NIST WebBook indicates the availability of an electron ionization (EI) mass spectrum. nist.gov Based on the structure, the following fragmentation patterns can be anticipated under electron ionization:

Molecular Ion Peak (M⁺): A prominent molecular ion peak at m/z ≈ 216 would be expected.

Loss of a Methyl Radical: A significant fragment ion would likely be observed at m/z ≈ 201, corresponding to the loss of a methyl radical (•CH₃) from the acetyl group, forming a stable acylium ion.

Loss of an Acetyl Radical: Fragmentation involving the cleavage of the bond between the thiophene ring and the acetyl group could lead to a peak at m/z ≈ 173, corresponding to the loss of an acetyl radical (•COCH₃).

Formation of the Thienyl Cation: A fragment corresponding to the 2-methyl-5-phenylthienyl cation could also be observed.

Phenyl Cation: A peak at m/z = 77, characteristic of the phenyl cation (C₆H₅⁺), is also a likely fragment.

A detailed analysis of the relative abundances of these fragment ions would provide valuable confirmation of the proposed structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) Spectroscopy: An IR spectrum for this compound is available from the NIST WebBook. nist.gov The spectrum would be characterized by several key absorption bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | 3100 - 3000 |

| C-H stretching (aliphatic - CH₃) | 3000 - 2850 |

| C=O stretching (acetyl) | 1680 - 1660 |

| C=C stretching (aromatic rings) | 1600 - 1450 |

| C-S stretching (thiophene) | 700 - 600 |

| C-H bending (out-of-plane, aromatic) | 900 - 675 |

The strong absorption band corresponding to the C=O stretch of the acetyl group is a particularly diagnostic feature.

Strong signals from the symmetric stretching of the thiophene and phenyl rings.

Vibrations associated with the C-S bond in the thiophene ring.

Stretching and bending modes of the methyl groups.

A combined analysis of both IR and Raman spectra would allow for a more complete assignment of the vibrational modes of this compound.

X-ray Crystallography for Three-Dimensional Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure and its conformation in the solid state.

Currently, there is no publicly available crystal structure data for this compound in crystallographic databases. If a suitable single crystal of the compound were to be grown, X-ray diffraction analysis would reveal:

The planarity of the thiophene ring.

The dihedral angle between the thiophene and phenyl rings, which would indicate the degree of conjugation and steric hindrance between these two moieties.

The conformation of the acetyl group relative to the thiophene ring.

Intermolecular interactions in the crystal lattice, such as π-π stacking or C-H···O hydrogen bonds, which govern the packing of the molecules in the solid state.

Spectroscopic Probes for Intermolecular Interactions

Thiophene derivatives are known to participate in various intermolecular interactions, which can be studied using spectroscopic techniques. While specific studies using this compound as a spectroscopic probe are not documented, the structural features of the molecule suggest its potential for such applications.

The presence of the aromatic thiophene and phenyl rings allows for π-π stacking interactions. The sulfur atom in the thiophene ring and the oxygen atom of the acetyl group can act as Lewis bases, participating in hydrogen bonding or other donor-acceptor interactions.

Techniques such as UV-Vis and fluorescence spectroscopy could be employed to study how the absorption and emission properties of this compound change in the presence of other molecules, providing insights into binding events and intermolecular forces. For instance, changes in the absorption or fluorescence spectra upon interaction with metal ions or other organic molecules could indicate the formation of complexes, making it a potential sensor. Furthermore, NMR titration studies could be used to map the binding sites and determine the strength of intermolecular interactions.

Biological Activities and Mechanistic Studies of 3 Acetyl 2 Methyl 5 Phenylthiophene Analogs

Anti-inflammatory Activity Research

Thiophene (B33073) derivatives are recognized for their anti-inflammatory properties, with several compounds being developed as inhibitors of key enzymes in the inflammatory cascade. nih.gov Commercially available drugs containing a thiophene ring, such as Tinoridine, Tiaprofenic acid, and Tenidap, underscore the therapeutic relevance of this scaffold in treating pain and inflammation. nih.gov These agents primarily function by inhibiting cyclooxygenase (COX) enzymes. nih.gov

The primary mechanism for the anti-inflammatory action of many thiophene analogs involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, while 5-LOX is involved in the production of leukotrienes; both are critical mediators of inflammation. nih.govnih.gov

Research has focused on developing thiophene derivatives that can selectively inhibit COX-2 over COX-1 to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.govacs.org For instance, the compound N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b) was found to possess high selectivity toward COX-2 with an IC₅₀ value of 5.45 μM and a selectivity index of 8.37. nih.gov This compound also demonstrated notable 5-LOX inhibitory activity (IC₅₀ = 4.33 μM), positioning it as a potential dual COX-2/5-LOX inhibitor. nih.gov

Other studies have identified thiophene-pyrazole hybrids as promising selective COX-2 inhibitors. nih.gov Compounds with a 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene structure showed IC₅₀ values in the range of 0.31–1.40 µM for COX-2 inhibition. nih.gov The presence of carboxylic acids, esters, amines, amides, and methoxy (B1213986) groups on the thiophene ring has been highlighted as important for recognizing and inhibiting COX and LOX enzymes. nih.gov

Table 1: Inhibition of Inflammatory Mediators by Thiophene Analogs

| Compound | Target | IC₅₀ (μM) | Selectivity Index (COX-2/COX-1) | Reference |

|---|---|---|---|---|

| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b) | COX-2 | 5.45 | 8.37 | nih.gov |

| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b) | 5-LOX | 4.33 | N/A | nih.gov |

| Thiophene pyrazole (B372694) hybrid (Compound 21) | COX-2 | 0.67 | N/A | nih.gov |

| Thiophene pyrazole hybrid (Compound 21) | LOX | 2.33 | N/A | nih.gov |

Antimicrobial Properties and Antibacterial Efficacy

Thiophene-based heterocycles have been synthesized and evaluated for their potential as antimicrobial agents, demonstrating a broad spectrum of activity. nih.govresearchgate.net Studies have shown that certain thiophene derivatives exhibit potent antibacterial and antifungal effects, in some cases surpassing the efficacy of standard drugs. nih.govnih.gov

For example, various newly synthesized thiophene derivatives were tested against several microbial strains. nih.gov The results showed that compounds 9, 12, and 19 were more potent against Aspergillus fumigates than the standard antifungal drug Amphotericin B. nih.govnih.gov Compound 12 also showed higher activity against Syncephalastrum racemosum than Amphotericin B. nih.govnih.gov In terms of antibacterial activity, amino thiophene-2-carboxamide derivatives generally displayed higher efficacy against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria compared to their hydroxy or methyl counterparts. nih.gov Specifically, amino thiophene-2-carboxamide 7b, which contains a methoxy group, showed excellent activity against P. aeruginosa, S. aureus, and B. subtilis. nih.gov

The antimicrobial potency of thiophene analogs is heavily influenced by the nature and position of substituents on the thiophene ring. nih.govfrontiersin.org Structure-activity relationship (SAR) studies have provided insights into the chemical features required for enhanced activity.

Key SAR findings include:

The presence of a pyrazole moiety in the structure is associated with higher antibacterial activity against Pseudomonas aeruginosa and Escherichia coli. nih.gov

A 4-chlorophenylaminoacryloyl moiety, a pyridine (B92270) moiety, or a triazolo[3,4-c]triazine moiety can enhance antifungal activity against Aspergillus fumigates. nih.gov

For antibacterial activity against drug-resistant Gram-negative bacteria like A. baumannii and E. coli, the position of substituents is crucial. frontiersin.orgnih.gov A piperidin-4-yloxy group in the ortho position of a phenyl group attached to the thiophene ring (as in thiophene 4) resulted in higher antibacterial activity compared to when it was in the para position (as in derivatives 5 and 8). frontiersin.org

The presence of a thiophene ring, an amide group, and piperidinyl and carbonyl groups plays a vital role in the interaction with bacterial outer membrane proteins (OMPs), which is crucial for antimicrobial activity. frontiersin.org

Substituting the thiophene core with furan (B31954) or thiazole (B1198619) did not lead to significant improvements in antibacterial activity, highlighting the importance of the thiophene scaffold itself. frontiersin.orgnih.gov

Table 2: Antibacterial Efficacy of Thiophene Analogs

| Compound/Derivative Type | Bacterial Strain(s) | Activity/Observation | Reference |

|---|---|---|---|

| Amino thiophene-2-carboxamide 7b (with methoxy group) | P. aeruginosa, S. aureus, B. subtilis | Excellent activity, with inhibition zones of 20, 20, and 19 mm, respectively. | nih.gov |

| Thiophene 4 (ortho-piperidin-4-yloxy group) | Colistin-Resistant A. baumannii & E. coli | Exhibited stronger bactericidal effects compared to analogs with para-substitution. | frontiersin.org |

| Thiophene derivative with pyrazole moiety (Compound 16) | P. aeruginosa, E. coli | High degree of antibacterial activity. | nih.gov |

Anticancer and Antitumor Research

The thiophene scaffold is a well-explored foundation for the development of molecules with potential anticancer profiles. nih.gov Thiophene analogs have been reported to interact with a variety of cancer-specific protein targets, with their mechanism of action dependent on the nature and position of their chemical substitutions. nih.govsci-hub.se Several studies have highlighted the efficacy of thiophene derivatives against various tumor cell lines, including non-small cell lung cancer (A549) and colorectal cancer (CT26). nih.gov

A significant mechanism of anticancer action for certain thiophene derivatives is the disruption of microtubule dynamics. nih.gov Microtubules are essential for the formation of the mitotic spindle during cell division, making them a key target for anticancer agents. nih.govnih.gov

A series of 2-alkoxycarbonyl-3-(3',4',5'-trimethoxyanilino)-5-aryl/heteroarylthiophene derivatives were designed to act as tubulin polymerization inhibitors by binding to the colchicine (B1669291) site. nih.gov Compound 4c from this series, which has a 2'-thienyl ring at the 5-position, demonstrated substantial antiproliferative activity, inhibiting tubulin polymerization with an IC₅₀ value of 1.2 μM, which is comparable to the well-known inhibitor Combretastatin A-4 (CA-4). nih.gov

Similarly, a novel thiophene compound, PST-3, was identified as a microtubule inhibitor that targets the colchicine binding pocket. nih.gov Docking studies showed that PST-3 interacts with key amino acid residues in the colchicine site, and functional assays confirmed that it disrupts microtubule networks in cancer cells and suppresses tubulin polymerization in vitro. nih.gov Other benzothiophene (B83047) derivatives have also been found to possess antitumor properties by destabilizing tubulin polymerization. nih.gov

Thiophene derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. acs.orgmdpi.com For instance, a series of thiophene derivatives with 2,3-fused scaffolds were synthesized and evaluated for their cytotoxicity. acs.orgmdpi.com Compound 480 was identified as a promising candidate, showing low IC₅₀ values in HeLa (12.61 μg/mL) and HepG2 (33.42 μg/mL) cancer cell lines. acs.org Another compound, TP 5, also showed high antitumor activity against HepG2 and SMMC-7721 cell lines. mdpi.com

The introduction of specific functional groups onto the thiophene ring can enhance cytotoxic potential. SAR analysis revealed that introducing an alkyl group to the aromatic ring increases the cytostatic effect against leukemia, and the presence of a phenyl ring is essential for this activity. sci-hub.se The cytotoxic mechanism often involves the induction of apoptosis. nih.gov For example, quinoxaline (B1680401) derivatives attached to a thiophene scaffold were shown to induce apoptosis and exhibit potent antiproliferative activity against HCT-116 and MCF-7 cell lines, with IC₅₀ values in the low micromolar range. nih.gov

Table 3: Cytotoxicity of Thiophene Analogs in Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC₅₀ | Mechanism of Action | Reference |

|---|---|---|---|---|

| Compound 4c | HeLa | 140 nM (mean) | Tubulin polymerization inhibition | nih.gov |

| Compound 480 | HeLa | 12.61 µg/mL | Cytotoxicity | acs.org |

| Compound 480 | HepG2 | 33.42 µg/mL | Cytotoxicity | acs.org |

| TP 5 | HepG2, SMMC-7721 | High activity at 30.0 μg/mL | Cytotoxicity, ROS elevation | mdpi.com |

| Quinoxaline derivatives (10 active compounds) | HCT-116 | 1.9–7.52 µg/mL | Apoptosis induction | nih.gov |

| Quinoxaline derivatives (17 active compounds) | MCF-7 | 2.3–6.62 µg/mL | Apoptosis induction | nih.gov |

| Liriodenine | Various | 6.59–11.02 µM | Cytotoxicity | nih.gov |

Other Pharmacological Applications and Mechanistic Insights

Thiophene and its derivatives are recognized for a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, antioxidant, and anticancer properties. nih.govnih.gov The versatility of the thiophene scaffold allows for the synthesis of novel compounds with potential therapeutic applications. nih.gov

For instance, certain thiophene derivatives have been investigated for their activity as serotonin (B10506) antagonists, with potential applications in treating conditions like Alzheimer's disease. nih.gov Others serve as intermediates in the synthesis of anti-atherosclerotic and anticancer agents. nih.gov The anti-inflammatory properties of thiophene-containing compounds are also a significant area of research. nih.govnih.gov

Some thiophene derivatives have shown potential as anticonvulsant agents. nih.gov Additionally, research into 2-acylaminothiophene derivatives has identified compounds with the ability to modulate the GABA-B receptor and the cannabinoid CB1 receptor, suggesting potential for treating alcohol and chocolate self-administration. researchgate.net

The table below summarizes the pharmacological applications of some thiophene derivatives.

| Compound/Derivative | Pharmacological Application | Reference |

| 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea | Anti-inflammatory | nih.gov |

| 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one maleate (B1232345) salt | Serotonin antagonist (Alzheimer's disease treatment) | nih.gov |

| 2-Butylthiophene | Raw material for anticancer agents | nih.gov |

| 2-Octylthiophene | Raw material for anti-atherosclerotic agents | nih.gov |

| 3-Amino thiophene-2-carboxamide derivatives | Antioxidant | nih.gov |

| 2-Acylaminothiophene derivatives | GABA-B positive allosteric modulation, CB1 receptor antagonism | researchgate.net |

Metabolic Pathways and Biotransformation Studies of Thiophene Derivatives

The primary route of metabolic activation involves the oxidation of the sulfur atom in the thiophene ring to form thiophene S-oxides and thiophene epoxides. acs.orgnih.govresearchgate.netacs.org These metabolites are highly reactive electrophiles that can covalently bind to cellular macromolecules, such as proteins and DNA, potentially leading to toxicity, including drug-induced hepatotoxicity. acs.orgresearchgate.net A notable example is tienilic acid, a diuretic that was withdrawn from the market due to cases of severe immune-mediated hepatitis linked to its metabolic activation. acs.orgnih.govacs.org

However, the presence of a thiophene ring does not invariably lead to toxicity. acs.orgnih.govacs.org Several factors influence the metabolic fate of thiophene derivatives:

Alternative Metabolic Pathways: The presence of other metabolically labile sites in the molecule can lead to detoxification pathways that compete with the bioactivation of the thiophene ring. acs.orgnih.govacs.org

Substitution Pattern: The position and nature of substituents on the thiophene ring can significantly impact its metabolic stability. nih.gov Introducing bulky or electron-withdrawing groups at the carbon atoms adjacent to the sulfur can reduce the formation of reactive metabolites. nih.gov

Detoxification Mechanisms: The body possesses effective detoxification systems, such as conjugation with glutathione (B108866) (GSH), which can neutralize reactive metabolites. nih.govnih.gov

Studies on substituted 2-acetylthiophenes have shown that the level of reactive metabolite formation, as measured by the formation of glutathione adducts, is dependent on the substitution pattern. nih.gov For example, substitution at the C5 position with a methyl group can eliminate the detection of adducts, whereas other substitutions at the C4 or C5 positions can reduce but not eliminate bioactivation. nih.gov

The biotransformation of thiophene derivatives is a complex process involving a balance between metabolic activation and detoxification pathways. nih.govacs.org Understanding these pathways is crucial for the design of safer and more effective thiophene-based therapeutic agents. acs.org

The table below outlines the key metabolic aspects of thiophene derivatives.

| Metabolic Process | Description | Key Enzymes/Molecules | Potential Outcome | Reference |

| Bioactivation | Oxidation of the thiophene ring to form reactive electrophilic metabolites. | Cytochrome P450 (CYP450) | Thiophene S-oxides, Thiophene epoxides | acs.orgnih.govresearchgate.netacs.org |

| Covalent Binding | Reactive metabolites bind to cellular macromolecules. | N/A | Protein and DNA adducts, potential for toxicity (e.g., hepatotoxicity) | acs.orgresearchgate.netnih.gov |

| Detoxification | Neutralization of reactive metabolites. | Glutathione (GSH), Cysteine | Formation of stable, excretable conjugates | nih.govnih.gov |

| Hydroxylation | Addition of a hydroxyl group to the thiophene ring, a common metabolic pathway. | Cytochrome P450 (CYP450) | Formation of hydroxylated metabolites | nih.gov |

Applications and Emerging Research Areas

Role in Advanced Materials and Optoelectronic Devices

Thiophene-based molecules are integral to the development of advanced organic materials, particularly in the field of optoelectronics. The electronic properties of substituted thiophenes make them suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. nih.gov The incorporation of an acetyl group, a methyl group, and a phenyl group on the thiophene (B33073) ring can modulate the electronic band gap and charge transport properties of the material. researchgate.net

While specific research on the optoelectronic properties of 3-Acetyl-2-methyl-5-phenylthiophene is not extensively documented, the characteristics of similarly structured thiophene derivatives provide insight into its potential. For instance, phenanthro[9,10-d]imidazole derivatives incorporating thiophene rings have demonstrated intense electroluminescence, making them applicable for OLEDs. researchgate.net The synthesis of various substituted thiophenes is often driven by the goal of tuning their photophysical properties for such applications. mdpi.com

Table 1: Potential Optoelectronic Properties of Thiophene Derivatives

| Property | Typical Value/Characteristic for Substituted Thiophenes | Relevance to this compound |

|---|---|---|

| Band Gap | Tunable by substituent groups | The combination of electron-donating (methyl, phenyl) and electron-withdrawing (acetyl) groups suggests a tunable band gap, crucial for optoelectronic applications. |

| Luminescence | Many derivatives are luminescent in solution and solid state | Expected to exhibit luminescence, a key feature for use in OLEDs. |

| Charge Carrier Mobility | Varies with molecular packing and substitution | The planar nature of the thiophene ring and the potential for intermolecular interactions could facilitate charge transport. |

This table presents generalized data for substituted thiophenes to infer the potential properties of this compound, in the absence of specific experimental data for this compound.

Chemical Sensor Development and Sensing Mechanisms

Thiophene derivatives are widely employed in the development of chemical sensors due to their ability to exhibit changes in their optical or electronic properties upon interaction with specific analytes. researchgate.net The design of thiophene-based chemosensors often involves functionalizing the thiophene ring with groups that can selectively bind to target ions or molecules. This binding event can lead to a detectable signal, such as a change in color (colorimetric sensor) or fluorescence. acs.org

The acetyl and phenyl groups in this compound could potentially serve as binding sites or influence the electronic properties of the thiophene ring upon analyte interaction. For example, thiophene-derived Schiff base ligands have been shown to be effective in detecting metal ions. nih.gov While direct application of this compound as a chemical sensor is not well-documented, its structural motifs are present in known sensor molecules.

Catalysis and Ligand Design with Thiophene Frameworks

The sulfur atom in the thiophene ring and the oxygen atom in the acetyl group of this compound can act as coordination sites for metal ions. This makes thiophene derivatives valuable as ligands in coordination chemistry and catalysis. mdpi.com Thiophene-based ligands have been utilized in a variety of catalytic systems. nih.gov

For instance, platinum nanoparticles supported on zeolite and modified with thiophene have shown enhanced catalytic selectivity in hydrogenation reactions. acs.org The electronic properties of the thiophene ligand, influenced by its substituents, can tune the activity and selectivity of the metal catalyst. The specific steric and electronic profile of this compound could make it a candidate for the design of new ligands for specific catalytic transformations. However, it is important to note that thiophene can also act as a catalyst poison in some systems. wikipedia.org

Environmental and Industrial Applications (e.g., Corrosion Inhibitors)

Organic compounds containing heteroatoms like sulfur and oxygen, along with aromatic rings, are often effective corrosion inhibitors. frontiersin.org These molecules can adsorb onto a metal surface, forming a protective layer that prevents contact with the corrosive environment. Thiophene derivatives have been investigated as corrosion inhibitors for various metals and alloys, including steel and aluminum. nih.govrsc.org

The adsorption process can be influenced by the electronic structure of the inhibitor molecule and the presence of functional groups. The phenyl group in this compound can enhance adsorption through π-π interactions with the metal surface, while the sulfur and oxygen atoms can act as adsorption centers. Theoretical studies on similar compounds have shown that the efficiency of corrosion inhibition is related to the molecule's ability to donate electrons to the metal. frontiersin.org

Table 2: Research Findings on Thiophene Derivatives as Corrosion Inhibitors

| Thiophene Derivative Class | Metal/Alloy | Inhibition Efficiency | Reference |

|---|---|---|---|

| Phenyl Phthalimide Derivatives | Carbon Steel | Up to 92.36% | nih.gov |

| Cationic Terthiophene and Bithiophene | Carbon Steel | Around 96% | researchgate.net |

This table summarizes findings for classes of compounds related to this compound to indicate its potential as a corrosion inhibitor.

Future Research Directions and Unexplored Potential

The full potential of this compound remains an area of active exploration. Future research could focus on several promising avenues:

Systematic evaluation of optoelectronic properties: Detailed studies on the photoluminescence, electroluminescence, and charge transport properties of this specific compound are needed to assess its suitability for devices like OLEDs and OFETs.

Design and synthesis of novel chemosensors: Investigating the coordination chemistry of this compound with various metal ions and other analytes could lead to the development of new selective and sensitive chemical sensors.

Exploration in catalysis: The synthesis of metal complexes with this compound as a ligand and the evaluation of their catalytic activity in various organic transformations could unveil new catalytic systems.

Quantitative corrosion inhibition studies: Experimental and theoretical studies are required to determine the specific corrosion inhibition efficiency of this compound on different metals and to elucidate its adsorption mechanism.

Biological Activity Screening: Many thiophene derivatives exhibit a range of biological activities. nih.govnih.gov Screening this compound for potential pharmacological properties could open up new avenues in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3-Acetyl-2-methyl-5-phenylthiophene, and how can reaction conditions (e.g., solvent, catalyst) be systematically optimized?

- Methodological Answer: The synthesis typically involves cyclization or functionalization of thiophene precursors. For example, Friedel-Crafts acylation can introduce the acetyl group, while Suzuki-Miyaura coupling may incorporate the phenyl moiety. Reaction optimization should include screening solvents (e.g., DMF vs. THF), catalysts (e.g., Lewis acids like AlCl₃), and temperature gradients. Yield and purity can be monitored via HPLC or GC-MS .

Q. How can researchers validate the purity of this compound after synthesis?

- Methodological Answer: Combine chromatographic (e.g., silica gel column chromatography) and spectroscopic techniques. TLC can preliminarily assess purity, while NMR (¹H/¹³C) and HRMS provide structural confirmation. Cross-reference observed melting points with literature values to detect impurities .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer:

- ¹H NMR : Identify acetyl (-COCH₃) and methyl (-CH₃) protons via chemical shifts (δ 2.1–2.6 ppm) and splitting patterns.

- IR : Confirm carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and thiophene ring vibrations.

- Mass Spectrometry : Use ESI-MS or EI-MS to verify molecular ion peaks (e.g., m/z 230 for C₁₃H₁₀OS) and fragmentation patterns .

Advanced Research Questions

Q. How can contradictions in reported spectral data (e.g., NMR shifts) for this compound be resolved?

- Methodological Answer: Cross-validate data across multiple databases (e.g., PubChem , Reaxys) and replicate experiments under standardized conditions (solvent, concentration). If discrepancies persist, employ advanced techniques like 2D NMR (COSY, HSQC) or X-ray crystallography to resolve structural ambiguities .

Q. What computational methods are suitable for predicting the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions and predict regioselectivity. Compare frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Validate predictions with experimental kinetic studies .

Q. How can researchers design experiments to probe the compound’s stability under varying pH and temperature conditions?

- Methodological Answer: Use accelerated stability testing:

- pH Stability : Incubate the compound in buffers (pH 1–14) and monitor degradation via UV-Vis or LC-MS.

- Thermal Stability : Perform thermogravimetric analysis (TGA) or DSC to assess decomposition temperatures. Correlate results with Arrhenius plots to predict shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.